Magnesiummetaborat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

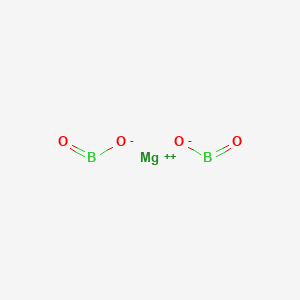

Magnesium metaborate is an inorganic compound composed of magnesium, boron, and oxygen. It is known for its unique properties, including high thermal stability, mechanical strength, and corrosion resistance. These characteristics make it valuable in various industrial and scientific applications.

Wissenschaftliche Forschungsanwendungen

Magnesium metaborate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic reactions, particularly in the synthesis of complex organic molecules.

Biology: Magnesium metaborate is explored for its potential use in drug delivery systems due to its biocompatibility and stability.

Medicine: Research is ongoing into its use in cancer treatment, particularly in targeted drug delivery and radiation therapy.

Wirkmechanismus

Target of Action

Magnesium metaborate, also known as magnesium;oxido(oxo)borane, is a compound that primarily targets a variety of cellular processes. It is involved in enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities . The versatile and universal nature of magnesium makes it a key player in the growth, proliferation, differentiation, energy metabolism, and death of cells .

Mode of Action

The mode of action of magnesium metaborate is complex due to its involvement in numerous cellular processes. It is known to play a role in the stability of biomolecules such as enzymes and DNA/RNA . Magnesium links together two phosphate groups in a macromolecule, which is responsible for the folding of biomolecules . This interaction with its targets leads to changes in the structure and function of these biomolecules, affecting various cellular processes.

Biochemical Pathways

Magnesium metaborate affects a wide range of biochemical pathways. It is essential for the activity of many enzymes and plays a key role in the first chemical processes, which lead to the origin of life, i.e., ribozymes, and the early evolution of life . Changes in biochemical signaling pathways due to magnesium deficiency can increase the risk of illness over time .

Pharmacokinetics

It is known that magnesium is the second most abundant cation in mammalian cells and plays a fundamental role in many cellular functions . The data regarding the pharmacokinetics of various magnesium salts are limited, making it difficult to recommend one preparation more than another .

Result of Action

The molecular and cellular effects of magnesium metaborate’s action are vast due to its involvement in numerous cellular processes. It is pathologically involved in cancers, diabetes, and neurodegenerative diseases, such as Parkinson’s disease, Alzheimer’s disease, and demyelination . On a molecular level, magnesium ion was identified as an NMDA receptor open channel blocker, and neuronal depolarization can relieve the Mg 2+ block .

Biochemische Analyse

Biochemical Properties

Magnesium metaborate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Magnesium, a key component of magnesium metaborate, is the second most abundant cation in mammalian cells and is essential for numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities .

Cellular Effects

Magnesium metaborate influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, magnesium borates have been evaluated as a biomaterial due to their biocompatible properties, being unhazardous to the environment and human health .

Molecular Mechanism

The molecular mechanism of action of magnesium metaborate is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, magnesium borates are known for their strong thermoluminescence, which is a result of their molecular interactions .

Temporal Effects in Laboratory Settings

The effects of magnesium metaborate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched. It is known that magnesium borates are traditionally famous for their strong thermoluminescence, mechanical, and thermal features due to their high elasticity coefficient, corrosion, and heat resistance .

Metabolic Pathways

Magnesium metaborate is involved in various metabolic pathways. Magnesium, a key component of magnesium metaborate, is essential for numerous metabolic cycles

Transport and Distribution

Magnesium metaborate is transported and distributed within cells and tissues. Magnesium transporters are proteins that transport magnesium across the cell membrane . These transporters help in the uptake of magnesium from the environment and the distribution of this vital element within the organism .

Subcellular Localization

Magnesium, a key component of magnesium metaborate, is abundant within all cells and essential for life .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium metaborate can be synthesized through several methods. One common approach involves the reaction between magnesium oxide and boric acid. The reaction is typically carried out in an aqueous solution, followed by heating to a specific temperature to facilitate the formation of magnesium metaborate. Another method involves the direct reaction of magnesium and boron oxides under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, magnesium metaborate is often produced using solid-state synthesis techniques. This involves mixing magnesium oxide and boron oxide powders, followed by heating the mixture in a furnace at high temperatures. The resulting product is then cooled and ground to obtain the desired particle size .

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium metaborate undergoes various chemical reactions, including:

Oxidation: Magnesium metaborate can be oxidized to form magnesium borate.

Reduction: It can be reduced using strong reducing agents to yield elemental magnesium and boron compounds.

Substitution: Magnesium metaborate can participate in substitution reactions where its boron atoms are replaced by other elements.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Strong reducing agents such as lithium aluminum hydride.

Substitution: Halogenating agents under controlled conditions.

Major Products Formed:

Oxidation: Magnesium borate.

Reduction: Elemental magnesium and boron compounds.

Substitution: Various substituted borates depending on the substituting element.

Vergleich Mit ähnlichen Verbindungen

- Magnesium orthoborate

- Magnesium tetraborate

- Magnesium borate

Eigenschaften

CAS-Nummer |

13703-82-7 |

|---|---|

Molekularformel |

BHMgO2 |

Molekulargewicht |

68.13 g/mol |

IUPAC-Name |

magnesium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Mg/c2-1-3;/h2H; |

InChI-Schlüssel |

HQCBAFKYAKASCM-UHFFFAOYSA-N |

SMILES |

B(=O)[O-].B(=O)[O-].[Mg+2] |

Kanonische SMILES |

B(=O)O.[Mg] |

Key on ui other cas no. |

13767-68-5 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

12007-62-4 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.